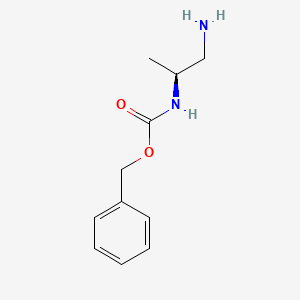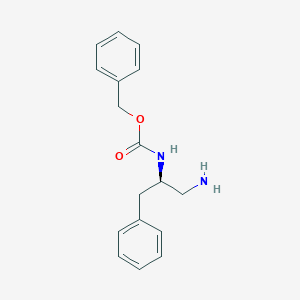![molecular formula C30H27BO2 B3135359 Boronic acid, B-(9,9,9',9'-tetramethyl[2,2'-bi-9H-fluoren]-7-yl)- CAS No. 400607-34-3](/img/structure/B3135359.png)
Boronic acid, B-(9,9,9',9'-tetramethyl[2,2'-bi-9H-fluoren]-7-yl)-
説明
“Boronic acid, B-(9,9,9’,9’-tetramethyl[2,2’-bi-9H-fluoren]-7-yl)-” is an organic compound related to boric acid in which one of the three hydroxyl groups is replaced by an alkyl or aryl group . It belongs to the larger class of organoboranes . This compound is known as 9,9-Dimethyl-9H-fluorene-2-yl-2-boronic acid .
Synthesis Analysis
The conventional synthesis method for this compound involves using 9,9-dimethyl-2-bromofluorene as the starting material. A strong base such as n-butyllithium is used to remove the bromine, yielding the corresponding phenyllithium reagent. The appropriate trimethyl borate or triisopropyl borate is then added, followed by the addition of acid to promote the 1,2-migration of boron. During this process, the other two ester bonds also undergo corresponding hydrolysis, resulting in boronic acid .Molecular Structure Analysis
The molecular formula of this compound is C15H15BO2 . The molecular weight is 238.09 .Chemical Reactions Analysis
Boronic acids, including this compound, act as Lewis acids. They are capable of forming reversible covalent complexes with sugars, amino acids, hydroxamic acids, etc . They are used extensively in organic chemistry as chemical building blocks and intermediates, predominantly in the Suzuki coupling .Physical and Chemical Properties Analysis
This compound is a white or light yellow solid powder at room temperature and pressure . It has a melting point of 300 degrees Celsius and a density of 1.2 .科学的研究の応用
Fluorescence Sensing of Monosaccharides
Fluorene-based boronic acids have been synthesized and investigated for their ability to detect D-monosaccharides through fluorescence at physiological pH. These compounds exhibit high selectivity and sensitivity for D-fructose, making them valuable as fluorescent chemosensors for sugar detection in biological and chemical studies. The studies conducted by Hosseinzadeh, Mohadjerani, Pooryousef (2015), and others have demonstrated the potential of these boronic acids in sensing applications, particularly in detecting fructose over glucose at physiological conditions (Hosseinzadeh, Mohadjerani, & Pooryousef, 2015) (Hosseinzadeh, Mohadjerani, Pooryousef, Eslami, & Emami, 2015).
Analytical and Biochemical Applications
Boronic acids' unique interactions with diols and their utility in sensing applications have been extensively reviewed, highlighting their role in homogeneous assays, heterogeneous detection, and various analytical applications. This includes biological labeling, protein manipulation and modification, and the development of therapeutics. The work by Lacina, Skládal, and James (2014) provides an overview of these applications, emphasizing the versatility of boronic acids in research (Lacina, Skládal, & James, 2014).
Fluorescence Anisotropy Analysis
Boronic acid-substituted Bodipy dyes have been developed for fluorescence anisotropy analysis, particularly in the study of carbohydrate binding. These compounds allow for the differentiation of saccharide units in oligosaccharides, aiding in the study of macromolecule sizing and interactions with carbohydrates. Hoffmann et al. (2022) have contributed to this area by presenting boronic acid derivatives that offer insights into the binding affinities and interactions with saccharides (Hoffmann, Jourdain, Grandjean, Titz, & Jung, 2022).
General Overview of Boronic Acids
The structure, properties, and derivatives of boronic acids, including their capabilities of forming reversible covalent complexes with various molecules like sugars and amino acids, have been extensively reviewed. This includes their applications in organic chemistry as building blocks and intermediates, particularly in the Suzuki coupling, and their potential in the development of diagnostic and therapeutic tools. Pareek et al. (2015) provide a comprehensive overview of the chemistry and applications of boronic acids, underscoring their significance in scientific research (Pareek, Rani, Kumar, Sharma, & Kishore, 2015).
作用機序
The unique feature of boronic acids is that they are capable of forming reversible covalent complexes with molecules with vicinal (1,2) or occasionally (1,3) substituted Lewis base donors (alcohol, amine, carboxylate) . They are occasionally used in the area of molecular recognition to bind to saccharides for fluorescent detection or selective transport of saccharides across membranes .
Safety and Hazards
特性
IUPAC Name |
[7-(9,9-dimethylfluoren-2-yl)-9,9-dimethylfluoren-2-yl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H27BO2/c1-29(2)25-8-6-5-7-21(25)22-12-9-18(15-26(22)29)19-10-13-23-24-14-11-20(31(32)33)17-28(24)30(3,4)27(23)16-19/h5-17,32-33H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKDSFOWDYKAUBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)C3=C(C2(C)C)C=C(C=C3)C4=CC5=C(C=C4)C6=CC=CC=C6C5(C)C)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H27BO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601177919 | |
| Record name | B-(9,9,9′,9′-Tetramethyl[2,2′-bi-9H-fluoren]-7-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601177919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
400607-34-3 | |
| Record name | B-(9,9,9′,9′-Tetramethyl[2,2′-bi-9H-fluoren]-7-yl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=400607-34-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | B-(9,9,9′,9′-Tetramethyl[2,2′-bi-9H-fluoren]-7-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601177919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-chloro-2-methylphenyl)-1-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B3135278.png)
![1-[4-(4-methoxyphenyl)-1-phenyltetrahydro-1H-pyrrol-3-yl]-1-ethanone](/img/structure/B3135290.png)
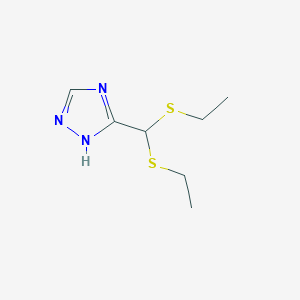
![1-(4-chlorophenyl)-3-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]urea](/img/structure/B3135294.png)
![N-{4-[(4-bromophenyl)sulfanyl]phenyl}-2,2-dimethylpropanamide](/img/structure/B3135298.png)
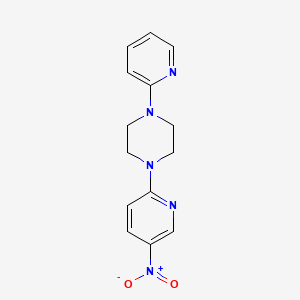
![N-[2-(allyloxy)-5-bromobenzyl]-N'-(2,4-dichlorophenyl)-N-methylurea](/img/structure/B3135324.png)
![N-[6-bromo-3-(hydroxymethyl)-3,4-dihydro-2H-chromen-4-yl]-N-methyl-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B3135325.png)
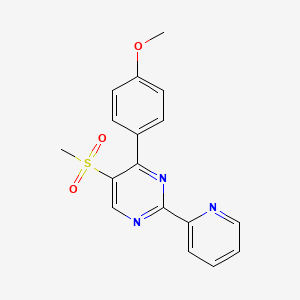
![7-Methyl-4-(2-pyridinyl)isoxazolo[3,4-d]pyridazine](/img/structure/B3135336.png)

![5-(2-Chlorophenyl)-7-ethyl-1,3-dihydro-2H-thieno[2,3-e]-1,4-diazepine-2-thione](/img/structure/B3135355.png)
